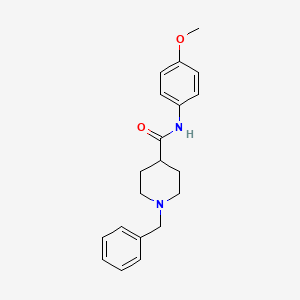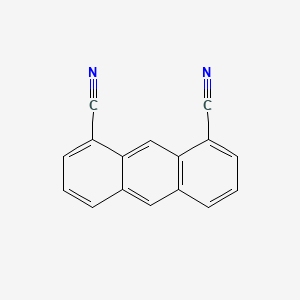
Bromoacetamido-PEG8-t-butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG8-t-butyl acetate is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG linker containing a bromide group and a tert-butyl acetate group. The bromide group can be replaced by nucleophilic reagents for bioconjugation and PEGylation, while the carboxyl group is protected by the tert-butyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetamido-PEG8-t-butyl acetate typically involves the reaction of PEG8 with bromoacetyl bromide in the presence of a base, followed by the protection of the carboxyl group with tert-butyl acetate. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Bromoacetamido-PEG8-t-butyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The tert-butyl acetate group can be hydrolyzed under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Room temperature to 0°C, several hours to overnight
Major Products Formed
Scientific Research Applications
Bromoacetamido-PEG8-t-butyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds.
Biology: Employed in bioconjugation and PEGylation to improve the solubility and stability of biomolecules.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG8-t-butyl acetate involves its role as a linker in bioconjugation and PEGylation processes. The bromide group reacts with nucleophiles to form stable covalent bonds, while the PEG chain imparts solubility and biocompatibility. The tert-butyl acetate group protects the carboxyl group during reactions and can be removed under acidic conditions to expose the functional group for further modifications .
Comparison with Similar Compounds
Similar Compounds
- Bromoacetamido-PEG4-t-butyl acetate
- Bromoacetamido-PEG6-t-butyl acetate
- Bromoacetamido-PEG12-t-butyl acetate
Uniqueness
Bromoacetamido-PEG8-t-butyl acetate is unique due to its specific PEG chain length (PEG8), which provides an optimal balance between solubility and biocompatibility. The presence of the bromide group allows for versatile bioconjugation, while the tert-butyl acetate group offers protection during synthetic processes .
Properties
Molecular Formula |
C24H46BrNO11 |
|---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27) |
InChI Key |
UOZIGPXPPMIYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


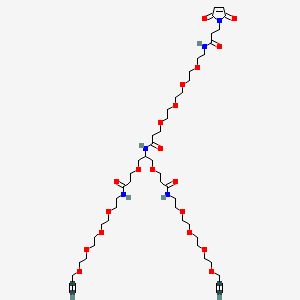
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
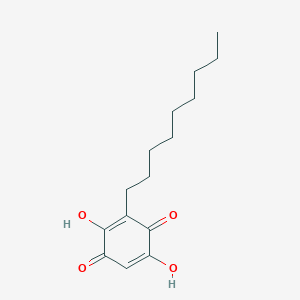
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)
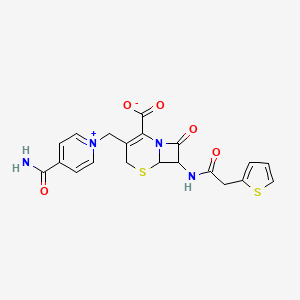
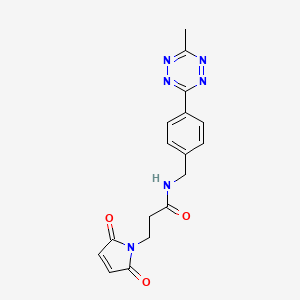
![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)

![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)
